2-Cyclopropoxy-N1,N1-dimethylisophthalamide
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Overview
Description
2-Cyclopropoxy-N1,N1-dimethylisophthalamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to an isophthalamide core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N1,N1-dimethylisophthalamide typically involves the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N1,N1-dimethylisophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-N1,N1-dimethylisophthalamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropoxy group plays a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-N1,N1-dimethylbenzamide: Similar structure but lacks the isophthalamide core.
2-Cyclopropoxy-N1,N1-dimethylterephthalamide: Similar structure but with a different aromatic core.
Uniqueness
2-Cyclopropoxy-N1,N1-dimethylisophthalamide is unique due to its specific combination of the cyclopropoxy group and the isophthalamide core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)13(17)10-5-3-4-9(12(14)16)11(10)18-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H2,14,16) |
InChI Key |
HQQNKVUHPLODAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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